

Molar Absorptivity of Rhodamine 640 Perchlorate: A Technical Guide

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Compound of Interest

Compound Name: Rhodamine 640 perchlorate

Cat. No.: B1606875

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For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes like **Rhodamine 640 perchlorate** is critical for accurate quantification and successful application in various assays. This technical guide provides an in-depth overview of the molar absorptivity of **Rhodamine 640 perchlorate**, including experimental protocols for its determination and a summary of available data.

Core Concept: Molar Absorptivity

Molar absorptivity, also known as the molar extinction coefficient (ϵ), is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law, which is fundamental for quantitative analysis in spectrophotometry. The Beer-Lambert law is expressed as:

$$A = \epsilon c l$$

Where:

- A is the absorbance (unitless)
- ϵ is the molar absorptivity ($\text{L} \cdot \text{mol}^{-1} \cdot \text{cm}^{-1}$)
- c is the molar concentration of the substance ($\text{mol} \cdot \text{L}^{-1}$)
- l is the path length of the cuvette (typically 1 cm)

Rhodamine 640 perchlorate is a synthetic fluorescent dye known for its vibrant red color and strong fluorescence, making it a valuable tool in applications such as fluorescence microscopy, biological staining, and as a tracer in fluid dynamics.[1] Its high molar absorptivity contributes to its effectiveness in spectroscopic applications.[1]

Quantitative Data on Molar Absorptivity

The molar absorptivity of **Rhodamine 640 perchlorate** has been reported, although values in different solvents are not extensively documented in readily available literature. Below is a summary of the available data. It is important to note that **Rhodamine 640 perchlorate** is often used as a synonym for Rhodamine 101, and thus, data for Rhodamine 101 is also included for a more comprehensive overview.

Compound	Solvent	Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Wavelength (λ_{max}) (nm)
Rhodamine 640 Perchlorate	Not Specified	1.05×10^5	567
Methanol	Data not explicitly stated, but absorption spectrum available	~ 575	
Ethanol	Data not explicitly stated, but absorption spectrum available	Not specified	
Rhodamine 101	Ethanol	1.18×10^5	577
Methanol	1.12×10^5	573	
Chloroform	0.98×10^5	578	
Dichloromethane	1.05×10^5	579	

Note: The molar absorptivity value for **Rhodamine 640 perchlorate** is from a technical data sheet which also lists lasing data in ethanol, methanol, and methanol/water mixtures, suggesting the value is likely for one of these common solvents.

Experimental Protocol for Determining Molar Absorptivity

The following is a detailed methodology for the experimental determination of the molar absorptivity of **Rhodamine 640 perchlorate**.

Objective: To determine the molar absorptivity of **Rhodamine 640 perchlorate** in a specific solvent using UV-Visible spectrophotometry.

Materials:

- **Rhodamine 640 perchlorate** powder
- Spectrophotometer (UV-Visible range)
- Analytical balance
- Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)
- Pipettes (various sizes)
- Quartz or glass cuvettes (with a 1 cm path length)
- Solvent of choice (e.g., ethanol, methanol, deionized water)

Procedure:

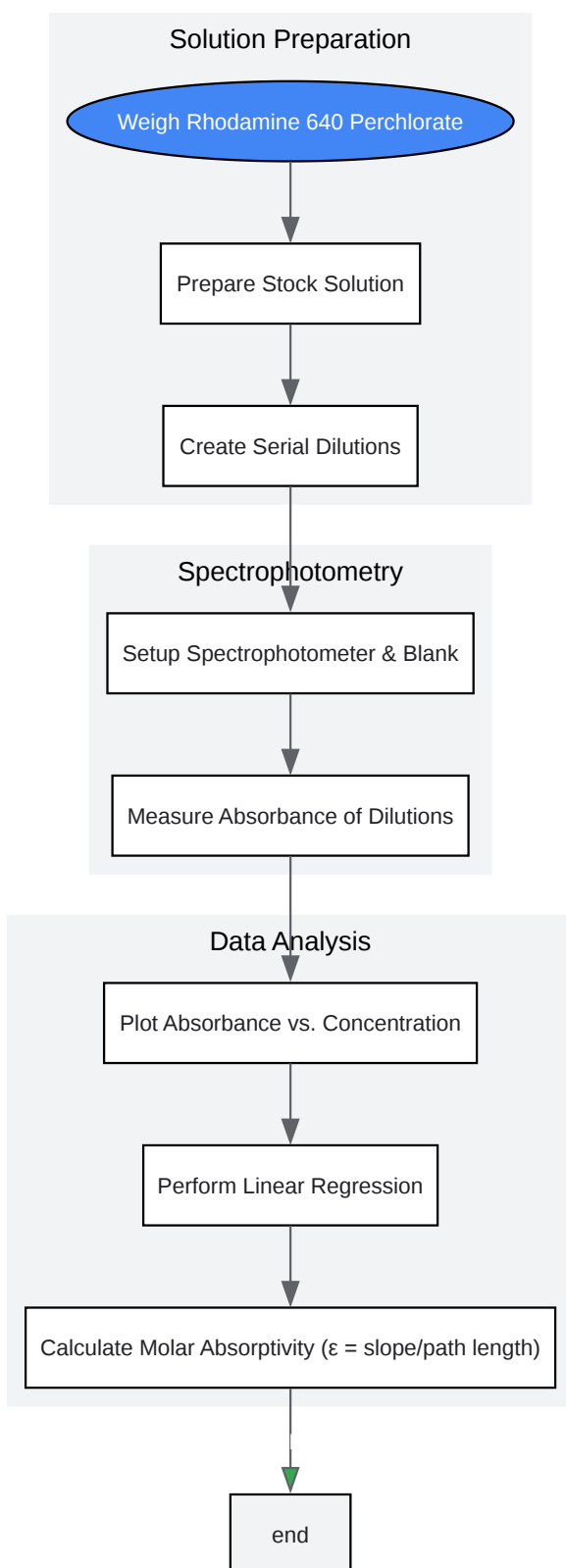
- Preparation of a Stock Solution:
 - Accurately weigh a small amount of **Rhodamine 640 perchlorate** powder using an analytical balance.
 - Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific molar concentration. For example, to prepare a 1 mM stock solution (assuming a molecular weight of 591.05 g/mol), dissolve 0.0591 g in 100 mL of solvent.
- Preparation of Serial Dilutions:

- From the stock solution, prepare a series of dilutions with decreasing concentrations. For instance, prepare five dilutions ranging from 1 μM to 10 μM .
- Use volumetric flasks and pipettes to ensure accurate dilutions.
- Spectrophotometer Setup and Calibration:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength to the expected absorption maximum (λ_{max}) of **Rhodamine 640 perchlorate** in the chosen solvent (around 570 nm).
 - Use a cuvette filled with the pure solvent as a blank to zero the absorbance of the instrument.
- Absorbance Measurements:
 - Starting with the least concentrated solution, fill a clean cuvette with the sample.
 - Place the cuvette in the spectrophotometer and record the absorbance value.
 - Rinse the cuvette with the next concentration of the solution before filling it for the measurement.
 - Repeat the measurement for all the prepared dilutions.
- Data Analysis:
 - Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis. This is known as a Beer-Lambert plot.
 - The plot should yield a straight line that passes through the origin.
 - Perform a linear regression analysis on the data to obtain the equation of the line ($y = mx + b$), where 'm' is the slope and 'b' is the y-intercept (which should be close to zero).

- The slope of the line (m) is equal to the product of the molar absorptivity (ϵ) and the path length (l).
- Calculate the molar absorptivity using the formula: $\epsilon = m / l$. Since the path length (l) is typically 1 cm, the molar absorptivity is equal to the slope of the line.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar absorptivity of **Rhodamine 640 perchlorate**.



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References

- 1. CAS 72102-91-1: Rhodamine 640 Perchlorate | CymitQuimica [cymitquimica.com]
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